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Compound of Interest

Compound Name: N, 3-dimethylbenzamide
CAS No.: 74786-81-5
Cat. No.: B1606553
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for N,3-
dimethylbenzamide, a compound of interest in various chemical and pharmaceutical research
fields. This document outlines available nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Molecular Structure

N,3-dimethylbenzamide (CoH11NO) is an aromatic amide with a molecular weight of 149.19
g/mol . Its structure consists of a benzene ring substituted with a methyl group at the meta-
position (C3) and an N-methylaminocarbonyl group.

Spectroscopic Data

A comprehensive analysis of N,3-dimethylbenzamide's spectral characteristics is crucial for its
identification, purity assessment, and structural elucidation. The following sections present the
available and expected spectral data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule.

1H NMR Data

A proton NMR spectrum of N,3-dimethylbenzamide has been reported in the literature. The
experimental data, acquired in deuterated chloroform (CDCIs) at 300 MHz, is summarized in
Table 1.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.44-7.52 multiplet 2H Aromatic protons
7.18-7.22 multiplet 2H Aromatic protons
6.44 broad singlet 1H N-H proton
2.90 doublet (J = 4.9 Hz) 3H N-CHs protons
~2.4 (inferred) singlet 3H Ar-CHs protons

13C NMR Data

As of the latest search, explicit experimental 3C NMR data for N,3-dimethylbenzamide was
not found in the available literature. However, based on the known structure and typical
chemical shifts for similar aromatic amides, a predicted spectrum can be outlined (Table 2).

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1606553/docs?utm_src=pdf-body#spectral-analysis-of-n-3-dimethylbenzamide-a-technical-guide
https://www.benchchem.com/product/b1606553/docs?utm_src=pdf-body#spectral-analysis-of-n-3-dimethylbenzamide-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606553?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Chemical Shift (8) ppm Carbon Assignment
~170 C=0 (Amide carbonyl)
~138 Aromatic C-CHs

~135 Aromatic C-C=0
~128-130 Aromatic C-H
~125-127 Aromatic C-H

~27 N-CHs

~21 Ar-CHs

Infrared (IR) Spectroscopy

Specific experimental IR spectral data for N,3-dimethylbenzamide is not readily available.

Table 3 outlines the expected characteristic absorption bands based on its functional groups.

Wavenumber (cm~—2) Vibration Functional Group
~3300 N-H Stretch Secondary Amide
3100-3000 C-H Stretch Aromatic
2950-2850 C-H Stretch Aliphatic (CHs)
~1650 C=0 Stretch (Amide I) Amide

~1550 N-H Bend (Amide II) Amide

1600, 1475 C=C Stretch Aromatic Ring

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for N,3-dimethylbenzamide is not available in

the searched databases. However, for a compound with the molecular formula CoH11NO, the

expected molecular ion peak [M]* would be observed at a mass-to-charge ratio (m/z) of 149.

Common fragmentation patterns for aromatic amides would also be anticipated. The predicted

key fragments are listed in Table 4.
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miz Fragment lon

149 [CoaH11NO]J* (Molecular lon)
118 [M - NHCHs]*

91 [C7H7]* (Tropylium ion)

58 [CH3NH=CHz]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed

above.

NMR Spectroscopy (*H and **C)

Sample Preparation: Approximately 5-10 mg of N,3-dimethylbenzamide is dissolved in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR

tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
H NMR Acquisition:

o The spectrometer is tuned to the proton frequency.

o A standard one-pulse sequence is used.

o Data is acquired with an appropriate number of scans to achieve a good signal-to-noise

ratio.
o Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
13C NMR Acquisition:

o The spectrometer is tuned to the carbon-13 frequency.
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o A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets
for each unique carbon.

o Alarger number of scans is required compared to *H NMR due to the lower natural
abundance of 13C.

o Chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: A small amount of the solid N,3-dimethylbenzamide is finely ground
with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for
Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid is placed directly on
the ATR crystal.

e Instrumentation: An FT-IR spectrometer is used.

o Data Acquisition:

[e]

A background spectrum of the empty sample compartment (or clean ATR crystal) is
recorded.

[e]

The sample is placed in the infrared beam path.

o

The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm™1).

[¢]

The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm~1).

Electron lonization Mass Spectrometry (EI-MS)

e Sample Introduction: A small amount of N,3-dimethylbenzamide is introduced into the mass
spectrometer, often via a direct insertion probe or after separation by gas chromatography
(GC-MS). The sample is vaporized in the ion source.

« lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.
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e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Data Interpretation and Molecular Structure

The following diagram illustrates the relationship between the different spectroscopic
techniques and the structural information they provide for N,3-dimethylbenzamide.
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Figure 1. Relationship between spectroscopic techniques and molecular structure elucidation.

Generalized Experimental Workflow

The diagram below outlines a generalized workflow for the spectroscopic analysis of a
chemical compound like N,3-dimethylbenzamide.
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Figure 2. Generalized workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectral Analysis of N,3-dimethylbenzamide: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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